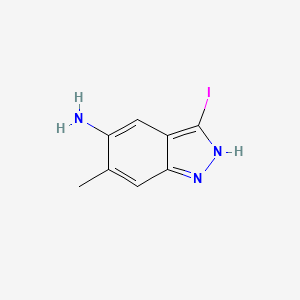

3-Iodo-6-methyl-1H-indazol-5-amine

Description

The compound 3-Iodo-6-methyl-1H-indazol-5-amine is a member of the indazole family, a class of heterocyclic organic compounds. Structurally, it is characterized by a fused ring system composed of a benzene (B151609) ring and a pyrazole (B372694) ring.

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₈H₈IN₃ |

| Molecular Weight | 273.08 g/mol |

| Canonical SMILES | CC1=C(C=C2C(=C1)C(=NN2)I)N |

Note: Data sourced from multiple chemical databases.

Structure

3D Structure

Properties

IUPAC Name |

3-iodo-6-methyl-2H-indazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8IN3/c1-4-2-7-5(3-6(4)10)8(9)12-11-7/h2-3H,10H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHCABMPYPIFRLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NNC(=C2C=C1N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8IN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90646658 | |

| Record name | 3-Iodo-6-methyl-2H-indazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90646658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000343-40-7 | |

| Record name | 3-Iodo-6-methyl-2H-indazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90646658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Iodo 6 Methyl 1h Indazol 5 Amine

Retrosynthetic Analysis and Strategic Disconnections of 3-Iodo-6-methyl-1H-indazol-5-amine

A logical retrosynthetic analysis of this compound suggests that the final amine product can be derived from the reduction of a corresponding nitro-precursor, specifically 3-iodo-6-methyl-5-nitro-1H-indazole. This transformation is a standard and reliable method in organic synthesis.

Further disconnection of the nitro-precursor points to a key intermediate: 6-methyl-5-nitro-1H-indazole. The introduction of the iodine atom at the C3 position can be achieved through electrophilic iodination. The synthesis of 6-methyl-5-nitro-1H-indazole itself can be approached by first establishing the 6-methyl-1H-indazole core, followed by regioselective nitration at the C5 position. The methyl group at C6 directs the incoming nitro group to the adjacent C5 position. Finally, the 6-methyl-1H-indazole core can be constructed from a suitably substituted aniline (B41778) derivative through a cyclization reaction, a fundamental process in heterocyclic chemistry.

Synthesis of Indazole Core Precursors

The formation of the indazole ring is a critical step in the synthesis of the target molecule. Various methods have been developed for this purpose, often starting from readily available precursors.

Cyclization Reactions for Indazole Ring Formation

A common and effective method for constructing the 1H-indazole ring system involves the diazotization of o-toluidine (B26562) derivatives followed by ring closure. For instance, the diazotization of 2-ethyl-5-nitroaniline (B1661927) with tert-butyl nitrite (B80452) in glacial acetic acid leads to the formation of 3-methyl-6-nitroindazole in high yield. chemicalbook.com Another approach involves the condensation of substituted ortho-alkoxy acetophenones with hydrazine (B178648) hydrate, where molecular iodine can act as an efficient catalyst. sphinxsai.com The use of different solvents can influence the reaction yield, with DMSO often providing good results. sphinxsai.com

More advanced methods include transition metal-catalyzed reactions. For example, a one-pot synthesis of 1H-indazoles has been developed from 2-haloacetophenones through a copper-catalyzed amination with methyl hydrazine, followed by intramolecular dehydration-cyclization. chemicalbook.com Palladium-catalyzed intramolecular amination of aryl halides also provides a route to indazole derivatives. sphinxsai.com Furthermore, cobalt-catalyzed C-H bond functionalization with additions to aldehydes presents a single-step convergent assembly of N-aryl-2H-indazoles. nih.gov

| Starting Material | Reagents and Conditions | Product | Reference |

| 2-ethyl-5-nitroaniline | tert-butyl nitrite, glacial acetic acid | 3-methyl-6-nitroindazole | chemicalbook.com |

| ortho-alkoxy acetophenone | hydrazine hydrate, molecular iodine, DMSO | Substituted indazole | sphinxsai.com |

| 2-haloacetophenones | methyl hydrazine, Cu-catalyst, K2CO3 | 1H-indazole | chemicalbook.com |

Regioselective Introduction of the Methyl Group at C6 Position

The regioselective introduction of a methyl group at the C6 position is typically achieved by starting with a precursor that already contains the methyl group in the desired location on the benzene (B151609) ring. For example, the synthesis of 6-methyl-1H-indazole can be accomplished through the cyclization of a substituted o-toluidine derivative.

Alternatively, if starting with a pre-formed indazole, direct methylation can be challenging due to the potential for reaction at both N1 and N2 positions. The regioselectivity of methylation is highly dependent on the methylating agent and reaction conditions. researchgate.netacs.org For instance, methylation of 6-nitro-1H-indazole with methyl iodide can result in a mixture of N1 and N2 methylated products. researchgate.netacs.org However, reagents like trimethyloxonium (B1219515) tetrafluoroborate (B81430) have been shown to provide exclusively the 2-methyl-6-nitro-2H-indazole. acs.org Density functional theory (DFT) calculations have been used to understand the mechanisms driving N1- and N2-alkylation selectivity. nih.gov

| Indazole Substrate | Methylating Agent | Major Product | Reference |

| 6-nitro-1H-indazole | Methyl iodide | Mixture of N1 and N2 methylated products | researchgate.netacs.org |

| 6-nitro-1H-indazole | Trimethyloxonium tetrafluoroborate | 2-methyl-6-nitro-2H-indazole | acs.org |

Methods for Iodination at C3 Position of the Indazole System

The introduction of an iodine atom at the C3 position of the indazole ring is a crucial step. This is most commonly achieved through electrophilic iodination. A widely used method involves treating the indazole with molecular iodine (I₂) in the presence of a base such as potassium hydroxide (B78521) (KOH) or potassium carbonate (K₂CO₃) in a polar solvent like dimethylformamide (DMF). chim.itmdpi.comrsc.org This method has been successfully applied to various substituted indazoles, including 6-bromoindazole and 6-nitroindazole. chim.itgoogle.com N-iodosuccinimide (NIS) can also be used as an iodinating agent, often in the presence of a base. chim.it

For indazoles where direct C-H functionalization is challenging, an alternative strategy involves a regioselective magnesiation at the C3 position of an N-protected iodo-indazole, followed by trapping with an electrophile. nih.gov

| Indazole Substrate | Reagents and Conditions | Product | Reference |

| 6-nitroindazole | I₂, K₂CO₃, DMF | 3-iodo-6-nitro-indazole | google.com |

| 6-bromoindazole | I₂, KOH, DMF | 6-bromo-3-iodoindazole | chim.itrsc.org |

| 5-bromoindazole | NIS, KOH, CH₂Cl₂ | 5-bromo-3-iodoindazole | chim.it |

Preparation of the Nitro-Precursor: 3-Iodo-6-methyl-5-nitro-1H-indazole

The synthesis of 3-iodo-6-methyl-5-nitro-1H-indazole is a key step towards the final target molecule. This is typically achieved by nitration of a 3-iodo-6-methyl-1H-indazole precursor.

Nitration Strategies at the C5 Position of the Indazole Ring

The nitration of the indazole ring is generally accomplished using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). rsc.org The regioselectivity of the nitration is directed by the existing substituents on the ring. In the case of 6-methyl-1H-indazole, the methyl group at the C6 position directs the incoming nitro group to the adjacent C5 position due to its ortho-para directing effect. The reaction is typically carried out at low temperatures (0–5°C) to control the reaction rate and prevent over-nitration.

The rate and mechanism of indazole nitration have been studied, and it is understood that the reaction often involves the conjugate acid of the indazole. rsc.org Recent studies have also explored site-selective C-H nitration of 2H-indazoles at the C7 position using iron(III) nitrate, highlighting the ongoing development of new nitration methodologies. rsc.org

| Substrate | Nitrating Agent | Product | Reference |

| 6-Methyl-1H-indazole | Concentrated HNO₃ in H₂SO₄ | 6-methyl-5-nitro-1H-indazole | |

| Indazole | Mixed acid (HNO₃/H₂SO₄) | Nitroindazole | rsc.org |

| 2H-Indazoles | Iron(III) nitrate | 7-Nitroindazoles | rsc.org |

Following the successful synthesis of 3-iodo-6-methyl-5-nitro-1H-indazole, the final step to obtain this compound involves the reduction of the nitro group. This is commonly achieved using reducing agents such as iron powder in the presence of ammonium (B1175870) chloride or tin(II) chloride in hydrochloric acid. chemicalbook.comchemicalbook.com

Optimization of Nitration Conditions and Regioselectivity

The synthesis of this compound typically commences with the nitration of a 6-methyl-1H-indazole precursor. The regioselectivity of this electrophilic substitution is critical in obtaining the necessary 5-nitro-6-methyl-1H-indazole intermediate.

The directing effect of the methyl group at the C6 position of the indazole ring plays a pivotal role in the regioselectivity of the nitration reaction. The methyl group is an ortho-, para-directing group; however, in the case of 6-methyl-1H-indazole, it directs the incoming nitro group to the adjacent C5 and C7 positions. The electronic and steric environment of the indazole ring influences the ratio of the resulting regioisomers. The nitration is typically carried out using a mixture of concentrated nitric acid and sulfuric acid.

Key parameters that are optimized to control the regioselectivity and maximize the yield of the desired 5-nitro isomer include reaction temperature, time, and the ratio of nitrating agents. Lower temperatures generally favor the formation of the thermodynamically more stable product and minimize the formation of byproducts.

A typical procedure involves the slow addition of the nitrating mixture to a solution of 6-methyl-1H-indazole in concentrated sulfuric acid while maintaining a low temperature, often between 0 and 5°C. The reaction is monitored closely to determine the optimal reaction time, which is usually in the range of 2 to 4 hours. Under these controlled conditions, the nitration of 6-methyl-1H-indazole can yield 6-methyl-5-nitro-1H-indazole with good selectivity.

Subsequent to nitration, the introduction of the iodine atom at the C3 position is accomplished through iodination of 6-methyl-5-nitro-1H-indazole. This reaction can be performed using iodine in the presence of a base like potassium hydroxide in a solvent such as DMF. The resulting intermediate is 3-iodo-6-methyl-5-nitro-1H-indazole.

Table 1: Optimization of Nitration Conditions for 6-Methyl-1H-indazole

| Parameter | Condition | Outcome on Regioselectivity |

| Temperature | 0-5°C | Favors formation of the 5-nitro isomer, minimizes byproducts. |

| Nitrating Agent | Conc. HNO₃ in H₂SO₄ | Effective for nitration, ratio needs control for selectivity. |

| Reaction Time | 2-4 hours | Sufficient for completion, longer times may lead to byproducts. |

Conversion of Nitro Group to Amine Functionality: Synthesis of this compound

The final key step in the synthesis of the target compound is the reduction of the nitro group of 3-iodo-6-methyl-5-nitro-1H-indazole to an amine group. This transformation can be achieved through various methods, including catalytic hydrogenation and chemoselective chemical reduction.

Catalytic Hydrogenation Protocols for Nitro Reduction

Catalytic hydrogenation is a widely employed and efficient method for the reduction of nitro groups. This process typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel, in the presence of hydrogen gas.

For the reduction of 3-iodo-6-methyl-5-nitro-1H-indazole, a common protocol involves dissolving the compound in a suitable solvent, such as ethanol (B145695) or ethyl acetate, and then introducing the catalyst. The reaction mixture is then subjected to a hydrogen atmosphere, often at elevated pressure, and stirred until the reaction is complete. The progress of the reaction can be monitored by techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

A potential challenge during the catalytic hydrogenation of halogenated nitroarenes is the risk of dehalogenation. The choice of catalyst and reaction conditions is therefore crucial to ensure the selective reduction of the nitro group while preserving the iodo substituent. In some cases, the use of specific catalyst poisons or additives can help to minimize dehalogenation.

Chemoselective Reduction Methods using Chemical Reagents

To circumvent the potential issue of deiodination associated with catalytic hydrogenation, chemoselective reduction methods using chemical reagents are often preferred. These methods offer greater control over the reaction and can selectively reduce the nitro group in the presence of the iodine atom.

A frequently used method involves the use of a metal in an acidic medium. For instance, the reduction of 3-iodo-5-nitro-1H-indazole to 3-iodo-1H-indazol-5-amine has been successfully achieved using iron powder in the presence of ammonium chloride in a mixture of ethanol and water. chemicalbook.com This reaction is typically carried out at an elevated temperature, such as 80°C, for a short duration. chemicalbook.com A similar protocol can be applied to the reduction of 3-iodo-6-methyl-5-nitro-1H-indazole.

Other reagents that can be employed for the chemoselective reduction of nitro groups include tin(II) chloride (SnCl₂) in hydrochloric acid or sodium dithionite (B78146) (Na₂S₂O₄). The choice of reagent and reaction conditions depends on the specific substrate and the desired outcome.

Table 2: Comparison of Reduction Methods for 3-Iodo-6-methyl-5-nitro-1H-indazole

| Method | Reagents/Catalyst | Solvent | Temperature | Advantages | Potential Disadvantages |

| Catalytic Hydrogenation | H₂, Pd/C | Ethanol, Ethyl Acetate | Room Temperature | High efficiency, clean reaction. | Risk of deiodination. |

| Chemical Reduction | Fe, NH₄Cl | Ethanol/Water | 80°C | High chemoselectivity, avoids deiodination. chemicalbook.com | Requires work-up to remove metal salts. |

| Chemical Reduction | SnCl₂, HCl | Ethanol | Reflux | Effective for nitro group reduction. | Stoichiometric amounts of tin salts produced. |

Post-Synthetic Functionalization and Derivatization Strategies for this compound

The presence of three distinct functional groups in this compound—the amino group, the iodo group, and the reactive N-H of the indazole ring—makes it a versatile scaffold for further chemical modifications. These functionalizations can be used to synthesize a wide array of derivatives with potentially interesting chemical and biological properties.

The amino group at the C5 position can readily undergo a variety of reactions, including:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Sulfonylation: Reaction with sulfonyl chlorides to yield sulfonamides.

Alkylation: Introduction of alkyl groups via reductive amination or reaction with alkyl halides.

Diazotization: Conversion to a diazonium salt, which can then be transformed into various other functional groups (e.g., -OH, -CN, -X where X is a halogen) through Sandmeyer or related reactions.

The iodine atom at the C3 position is a key handle for cross-coupling reactions, such as:

Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst to form C-C bonds.

Heck Coupling: Reaction with alkenes under palladium catalysis to introduce vinyl groups.

Sonogashira Coupling: Reaction with terminal alkynes using a palladium and copper co-catalyst system to form C-C triple bonds.

Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines to form C-N bonds.

The indazole nitrogen (N1) can also be functionalized, most commonly through alkylation or arylation reactions. The regioselectivity of N-alkylation (N1 vs. N2) can be influenced by the choice of base, solvent, and electrophile. beilstein-journals.orgnih.gov

The strategic and sequential application of these functionalization reactions allows for the systematic exploration of the chemical space around the this compound core, leading to the generation of diverse libraries of compounds for various research applications.

Chemical Reactivity and Derivatization of 3 Iodo 6 Methyl 1h Indazol 5 Amine

Reactivity of the Amine Functionality (C5-NH₂)

The amino group at the C5 position of the indazole ring is a key handle for introducing a variety of substituents through well-established transformations.

The C5-amino group of indazoles readily undergoes acylation and sulfonylation. For instance, the related compound 5-nitroindazole (B105863) can be subjected to sulfonylation with reagents like 2-chloro-5-methoxybenzene-1-sulfonyl chloride in the presence of a base such as sodium hydride in DMF. mdpi.com The resulting sulfonamide can then undergo reduction of the nitro group to an amine, yielding the corresponding 5-amino-1-sulfonyl-indazole derivative. mdpi.com This two-step process highlights a viable route to N-sulfonylated derivatives of 3-Iodo-6-methyl-1H-indazol-5-amine. Direct acylation of the amino group on similar 4-substituted-1H-indazoles has been achieved using reagents like p-methoxy benzoyl chloride in the presence of a base like diisopropylethylamine (DIPEA). semanticscholar.org

The amino group of indazoles can be functionalized through alkylation and arylation reactions. While direct N-alkylation of the exocyclic amino group can be challenging, the indazole nitrogens are often more reactive. nih.govrsc.org However, copper-catalyzed N-arylation of the amino group in the indazole ring has been reported, leading to the formation of pyrazolo-carbazoles. rsc.org This suggests that under specific catalytic conditions, selective arylation of the C5-amino group of this compound could be achievable.

The diazotization of aromatic amines is a fundamental transformation in organic synthesis, enabling their conversion into a wide range of other functional groups via the Sandmeyer or related reactions. organic-chemistry.orgorganic-chemistry.org The C5-amino group of this compound can be converted to a diazonium salt using sodium nitrite (B80452) in the presence of a strong acid. nih.govyoutube.com This reactive intermediate can then be subjected to various nucleophilic substitutions. For example, treatment with copper(I) halides (CuCl, CuBr) or potassium iodide can introduce the corresponding halogen at the C5 position. nih.gov This provides a pathway to further diversify the substitution pattern of the indazole core.

Transformations Involving the Iodine Substituent (C3-I)

The iodine atom at the C3 position is an excellent leaving group in transition metal-catalyzed cross-coupling reactions, making it a prime site for the introduction of new carbon-carbon bonds.

The carbon-iodine bond at the C3 position of the indazole ring is highly susceptible to palladium-catalyzed cross-coupling reactions. This reactivity is a cornerstone for the construction of 3-substituted indazole libraries. mdpi.comnih.gov The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and selectivity. acs.orgresearchgate.net

The Suzuki-Miyaura coupling is one of the most powerful and versatile methods for forming C-C bonds. nih.govyonedalabs.com In the context of 3-iodoindazoles, this reaction allows for the introduction of a wide range of aryl, heteroaryl, and vinyl groups at the C3 position. mdpi.comnih.gov The reaction typically involves a palladium catalyst, a boronic acid or ester as the coupling partner, and a base. nih.gov Microwave-assisted conditions have been shown to accelerate these transformations significantly. nih.gov

Research on related 3-haloindazoles provides a clear blueprint for the expected reactivity of this compound. For example, the Suzuki-Miyaura coupling of unprotected 3-iodoindazoles with vinylboronates has been successfully demonstrated. nih.gov Similarly, various 3-bromoindazoles have been effectively coupled with arylboronic acids. mdpi.com The free N-H group of the indazole can sometimes interfere with the catalytic cycle, but conditions have been developed to overcome this, allowing for the direct coupling of unprotected indazoles. nih.gov

Table 1: Exemplary Conditions for Suzuki-Miyaura Coupling of 3-Haloindazoles

| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|---|---|

| 3-Iodo-1H-indazole | Pinacol vinyl boronate | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | MW, 120 °C, 40 min | 75% | nih.gov |

| 3-Chloroindazole | 5-Indole boronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 100 °C, 15 h | High | nih.gov |

| 3-Bromo-indazol-5-amine | Arylboronic acids | Pd(dppf)Cl₂ | K₂CO₃ | DME | - | Good | researchgate.net |

| 7-Bromo-4-sulfonamido-1H-indazole | (4-Methoxyphenyl)boronic acid | PdCl₂(PPh₃)₂ | K₂CO₃ | Dioxane/H₂O | MW, 2 h | Good to moderate | nih.gov |

This table presents data from related compounds to illustrate typical reaction conditions.

Palladium-Catalyzed Cross-Coupling Reactions

Reactivity of the Methyl Group (C6-CH₃)

The methyl group attached to the indazole core presents another site for potential functionalization.

The oxidation of a methyl group on an aromatic ring to an aldehyde or a carboxylic acid is a common transformation. For instance, the methyl group of 3-Iodo-6-methyl-5-nitro-1H-indazole can be oxidized to form a carboxylic acid.

However, the presence of the electron-donating and potentially oxidizable amino group at the C5 position in This compound complicates this transformation. Standard oxidizing agents could react with the amine or the indazole ring itself, leading to a mixture of products or decomposition. A search of the scientific literature did not provide specific methods or examples for the selective oxidation of the C6-methyl group of This compound .

Direct C-H functionalization is a modern synthetic strategy that avoids the need for pre-functionalized starting materials. While there have been advances in the C-H functionalization of the indazole ring itself, specific methods targeting the C-H bonds of the C6-methyl group on This compound are not described in the available literature. Such a transformation remains a specialized area of research, and no established protocols for this specific substrate were identified.

Electrophilic and Nucleophilic Aromatic Substitution on the Indazole Ring System

The reactivity of the indazole ring in this compound is influenced by the electronic properties of its substituents: the iodo group at position C3, the methyl group at C6, and the amino group at C5. The iodine atom at the C3 position is known to be an electron-withdrawing group, which deactivates the pyrazole (B372694) portion of the indazole ring towards electrophilic attack. This deactivation directs potential electrophilic substitution to the 4-position of the indazole ring.

Conversely, the iodine atom at C3 serves as a reactive handle for nucleophilic substitution reactions, particularly through palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide variety of substituents at this position, significantly expanding the chemical diversity of the resulting derivatives.

While specific studies on electrophilic aromatic substitution directly on this compound are not extensively documented in publicly available literature, the general principles of indazole chemistry suggest that reactions such as nitration or halogenation would likely occur at the C4 or C7 positions, depending on the reaction conditions and the directing influence of the existing substituents.

Chemo- and Regioselective Transformations of the Indazole Core

The presence of multiple reactive sites in this compound—namely the C3-iodo group, the C5-amino group, and the N1 and N2 positions of the indazole ring—necessitates careful control of reaction conditions to achieve chemo- and regioselectivity.

The C3-iodo group is a prime site for derivatization through various palladium-catalyzed cross-coupling reactions. These transformations are highly valuable for creating carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Cross-Coupling Reactions:

The iodine atom at the C3 position of the indazole ring is amenable to a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse functionalities.

Suzuki-Miyaura Coupling: This reaction allows for the formation of a carbon-carbon bond by coupling the 3-iodoindazole with a boronic acid or ester in the presence of a palladium catalyst and a base. While specific examples with this compound are not readily available, studies on related 5-bromoindazoles have demonstrated successful Suzuki couplings with heteroaryl boronic acids, suggesting a similar reactivity for the 3-iodo analogue. nih.gov The choice of catalyst, such as Pd(dppf)Cl2, and base is crucial for achieving high yields. nih.gov

Sonogashira Coupling: This coupling reaction introduces an alkyne moiety at the C3 position by reacting the 3-iodoindazole with a terminal alkyne, a palladium catalyst, a copper(I) co-catalyst, and a base. organic-chemistry.org This method provides a pathway to alkynyl-substituted indazoles, which are valuable precursors for further transformations.

Buchwald-Hartwig Amination: This reaction facilitates the formation of a carbon-nitrogen bond, allowing for the introduction of various amine functionalities at the C3 position.

The amino group at the C5 position also offers a site for selective transformations, such as acylation and sulfonylation, to introduce amide and sulfonamide moieties, respectively.

N-Alkylation and N-Arylation:

Advanced Spectroscopic and Structural Characterization of 3 Iodo 6 Methyl 1h Indazol 5 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of indazole derivatives, offering unparalleled insight into the connectivity and chemical environment of each atom.

¹H NMR Spectroscopy for Proton Connectivity and Chemical Environment Analysis

Proton NMR (¹H NMR) spectroscopy is instrumental in defining the proton framework of 3-iodo-6-methyl-1H-indazol-5-amine. The chemical shifts, multiplicities, and coupling constants of the protons provide a detailed map of their connectivity and spatial relationships. In a typical ¹H NMR spectrum, the aromatic protons on the benzene (B151609) ring of the indazole core exhibit distinct signals. The position of these signals is influenced by the electronic effects of the substituents—the iodo, methyl, and amine groups. For instance, the methyl group protons typically appear as a singlet in the upfield region, while the amine protons can present as a broad singlet. The aromatic protons will show characteristic splitting patterns (e.g., doublets, triplets) depending on their coupling with neighboring protons. researchgate.netnih.gov

The specific chemical shifts are sensitive to the solvent used and the presence of any intermolecular interactions. nih.gov For example, in a deuterated solvent like DMSO-d₆, the NH proton of the indazole ring is readily observable, often as a broad signal at a downfield chemical shift. researchgate.netnih.gov The analysis of these spectra allows for the unambiguous assignment of each proton in the molecule.

¹³C NMR Spectroscopy for Carbon Skeleton and Hybridization States

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing a detailed picture of the carbon skeleton. Each unique carbon atom in this compound gives rise to a distinct signal, the chemical shift of which is indicative of its hybridization state (sp², sp³) and its electronic environment. cdnsciencepub.comdocbrown.info

| Carbon Atom | Expected Chemical Shift Range (ppm) | Notes |

|---|---|---|

| C3 (attached to Iodine) | 90 - 110 | Shift influenced by the iodine substituent. |

| Aromatic Carbons | 110 - 150 | Resonances for C4, C5, C6, C7, C7a, and C3a. |

| C6-Methyl | 15 - 25 | Typical range for a methyl group on an aromatic ring. |

¹⁵N NMR Spectroscopy for Nitrogen Environments and Tautomeric Forms

Nitrogen-15 NMR (¹⁵N NMR) spectroscopy is a powerful, though less common, technique for probing the nitrogen environments within the indazole ring. Indazoles can exist in two primary tautomeric forms: 1H-indazole and 2H-indazole. researchgate.netnih.gov The chemical shifts of the nitrogen atoms are highly sensitive to which nitrogen bears the proton, making ¹⁵N NMR an excellent tool for determining the predominant tautomer in solution. acs.org

In this compound, the two nitrogen atoms of the pyrazole (B372694) ring will have distinct ¹⁵N chemical shifts. By comparing the experimental values with those of known 1H- and 2H-substituted indazoles, the tautomeric preference can be definitively established. acs.org This information is critical for understanding the reactivity and biological activity of the molecule.

Application of Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR techniques provide a wealth of information by correlating different nuclei, allowing for the unambiguous assignment of complex spectra.

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling networks. researchgate.netsdsu.edu Cross-peaks in a COSY spectrum indicate which protons are spin-coupled, typically those on adjacent carbon atoms. This is invaluable for tracing the connectivity of the protons in the benzene ring of the indazole core. science.gov

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.eduyoutube.com Each cross-peak in an HSQC spectrum links a proton signal to the signal of the carbon it is attached to, providing a direct and powerful method for assigning both the ¹H and ¹³C spectra simultaneously.

NOESY (Nuclear Overhauser Effect Spectroscopy) identifies protons that are close in space, even if they are not directly coupled. researchgate.net NOESY cross-peaks arise from through-space dipolar interactions and are crucial for determining the stereochemistry and conformation of molecules. For a planar molecule like this compound, NOESY can confirm the proximity of substituents on the ring.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula and Fragmentation Pathway Determination

High-Resolution Mass Spectrometry (HRMS) is a vital tool for determining the precise molecular formula of this compound and for elucidating its fragmentation pathways. mdpi.comwiley-vch.de HRMS provides a highly accurate mass measurement of the molecular ion, which allows for the unambiguous determination of the elemental composition. chemicalbook.com

Under mass spectrometric conditions, the molecule will fragment in a characteristic manner. The analysis of these fragments provides valuable structural information. For instance, the loss of the iodine atom, the methyl group, or parts of the pyrazole ring can be observed. nih.gov By carefully analyzing the masses of the fragment ions, a detailed fragmentation pathway can be proposed, further confirming the structure of the parent molecule.

| Fragmentation | Expected m/z of Fragment | Structural Implication |

|---|---|---|

| Loss of Iodine (I) | [M - 127]+ | Confirms the presence of an iodine substituent. |

| Loss of Methyl (CH₃) | [M - 15]+ | Indicates the presence of a methyl group. |

| Loss of HCN from pyrazole ring | [M - 27]+ | Characteristic fragmentation of the indazole core. |

Infrared (IR) Spectroscopy for Identification of Key Functional Groups

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. mdpi.comnih.gov The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the vibrations of its various bonds. nih.gov

Key expected IR absorptions include:

N-H stretching: The N-H bond of the indazole ring and the amine group will show characteristic stretching vibrations, typically in the region of 3200-3500 cm⁻¹. youtube.comyoutube.com The amine group may show two distinct bands corresponding to symmetric and asymmetric stretching. youtube.com

C-H stretching: The C-H bonds of the aromatic ring and the methyl group will have absorptions in the 2850-3100 cm⁻¹ region. youtube.com

C=C and C=N stretching: The aromatic ring and the pyrazole ring will exhibit characteristic stretching vibrations in the 1450-1650 cm⁻¹ region. libretexts.org

N-H bending: The N-H bending vibrations of the amine group typically appear in the 1550-1650 cm⁻¹ range. researchgate.net

C-N stretching: The stretching vibration of the C-N bond of the amine group is usually found in the 1250-1350 cm⁻¹ region.

C-I stretching: The carbon-iodine bond will have a stretching vibration at lower frequencies, typically in the fingerprint region below 600 cm⁻¹.

The presence and position of these bands provide strong evidence for the presence of the indazole core, the amine group, the methyl group, and the iodine substituent.

Computational and Theoretical Investigations of 3 Iodo 6 Methyl 1h Indazol 5 Amine

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying molecules of this size. DFT calculations would be instrumental in understanding the electronic properties and predicting the reactivity of 3-Iodo-6-methyl-1H-indazol-5-amine. Such calculations have been successfully applied to various substituted indazoles to elucidate their properties and reaction mechanisms. nih.govrsc.org

Analysis of Frontier Molecular Orbitals (HOMO, LUMO) and Energy Gaps

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and kinetic stability. nih.gov The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability. A large gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. nih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich amino group and the pyrazole (B372694) ring, while the LUMO would likely be distributed over the indazole ring system, influenced by the electron-withdrawing iodine atom.

Illustrative Data Table for Frontier Molecular Orbitals: (Note: The following values are representative examples for illustrative purposes and are not actual calculated data for this compound.)

| Parameter | Illustrative Value (eV) |

| HOMO Energy | -5.85 |

| LUMO Energy | -1.20 |

| HOMO-LUMO Gap (ΔE) | 4.65 |

Electrostatic Potential (ESP) Maps for Reactive Site Identification

Molecular Electrostatic Potential (ESP) maps are valuable for visualizing the charge distribution within a molecule and identifying sites susceptible to electrophilic and nucleophilic attack. The ESP map would reveal the electron-rich regions (negative potential, typically colored red or yellow) and electron-poor regions (positive potential, typically colored blue).

For this compound, the most negative potential would likely be concentrated around the nitrogen atoms of the pyrazole ring and the amino group, indicating these as probable sites for electrophilic attack. The area around the hydrogen of the N-H bond and the iodine atom might exhibit a positive or less negative potential, suggesting susceptibility to nucleophilic interaction.

Fukui Function Analysis for Local Reactivity and Selectivity

Fukui functions provide a more quantitative measure of local reactivity at different atomic sites within a molecule. They are used to predict where an electrophile, nucleophile, or radical is most likely to attack. The Fukui function ƒ(r) is defined as the derivative of the electron density with respect to the number of electrons.

ƒ+(r) indicates reactivity towards a nucleophilic attack.

ƒ-(r) indicates reactivity towards an electrophilic attack.

ƒ0(r) indicates reactivity towards a radical attack.

In this compound, the nitrogen atoms of the pyrazole ring and the nitrogen of the amine group would be expected to have high ƒ-(r) values, confirming them as likely sites for electrophilic attack. The carbon atom attached to the iodine might show a significant ƒ+(r) value, indicating its susceptibility to nucleophilic substitution.

Exploration of Global Reactivity Descriptors (e.g., hardness, softness, electrophilicity)

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide a general understanding of a molecule's reactivity profile.

Chemical Hardness (η): Calculated as (ELUMO - EHOMO) / 2. It measures the resistance to a change in electron distribution. A harder molecule has a larger HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of hardness (S = 1/η). Soft molecules are more polarizable and reactive.

Electronegativity (χ): Calculated as -(EHOMO + ELUMO) / 2. It measures the ability of a molecule to attract electrons.

Electrophilicity Index (ω): Calculated as ω = χ² / (2η). It quantifies the electrophilic power of a molecule.

Illustrative Data Table for Global Reactivity Descriptors: (Note: The following values are representative examples for illustrative purposes and are not actual calculated data for this compound.)

| Descriptor | Illustrative Value |

| Chemical Hardness (η) | 2.325 eV |

| Chemical Softness (S) | 0.430 eV⁻¹ |

| Electronegativity (χ) | 3.525 eV |

| Electrophilicity Index (ω) | 2.67 eV |

Quantum Chemical Modeling for Reaction Mechanism Elucidation

Quantum chemical modeling is a powerful tool for investigating reaction mechanisms, identifying transition states, and calculating activation energies. For this compound, this could be applied to understand its synthesis or its reactions with other molecules. For instance, studies on other indazoles have used DFT to model reaction pathways, such as N-alkylation or cross-coupling reactions, providing insights into regioselectivity and reaction kinetics. rsc.orgnih.gov A similar approach could elucidate the mechanisms of reactions involving the amino or iodo substituents of the target molecule.

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, IR Frequencies)

Computational methods, particularly DFT, can accurately predict spectroscopic data. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts. nih.govacs.org By calculating the theoretical ¹H and ¹³C NMR spectra for this compound, one could aid in its structural confirmation and the assignment of experimental spectra. Similarly, the calculation of vibrational frequencies can predict the key peaks in the Infrared (IR) spectrum, corresponding to specific bond stretches and bends within the molecule.

Illustrative Data Table for Predicted ¹H NMR Chemical Shifts: (Note: These are hypothetical chemical shifts for illustrative purposes and not actual calculated data.)

| Proton | Predicted Chemical Shift (δ, ppm) |

| N-H (indazole) | 12.5 - 13.5 |

| Aromatic C-H | 6.8 - 7.5 |

| NH₂ | 4.5 - 5.5 |

| CH₃ | 2.3 - 2.6 |

Illustrative Data Table for Predicted IR Frequencies: (Note: These are hypothetical frequencies for illustrative purposes and not actual calculated data.)

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| N-H Stretch (amine) | 3300 - 3500 |

| N-H Stretch (indazole) | 3100 - 3200 |

| C-H Stretch (aromatic) | 3000 - 3100 |

| C-H Stretch (methyl) | 2850 - 2960 |

| C=C Stretch (aromatic) | 1450 - 1600 |

| C-I Stretch | ~770 |

Theoretical Studies on Tautomeric Equilibria of Indazole Systems

The phenomenon of annular tautomerism in indazole and its derivatives is a subject of considerable interest in theoretical and computational chemistry. This process involves the migration of a proton between the two nitrogen atoms of the pyrazole ring, leading to the existence of two primary tautomeric forms: the 1H-indazole and the 2H-indazole. The relative stability of these tautomers is dictated by a delicate balance of electronic effects, steric hindrance, and solvent interactions. While direct computational studies on this compound are not extensively available in the current literature, a wealth of theoretical work on related indazole systems provides a strong foundation for understanding its likely tautomeric behavior.

General Principles of Indazole Tautomerism

Computational studies, employing methods such as Density Functional Theory (DFT) and ab initio calculations, have consistently shown that for the parent indazole molecule, the 1H-tautomer is thermodynamically more stable than the 2H-tautomer. beilstein-journals.orgnih.gov The energy difference is generally reported to be in the range of 3.6 to 15 kJ·mol⁻¹. nih.govresearchgate.net For instance, MP2/6-31G** calculations indicated that the 1H-tautomer of unsubstituted indazole is more stable by 15 kJ·mol⁻¹. nih.gov This preference for the 1H-form is attributed to its benzenoid character, which confers greater aromatic stability compared to the quinonoid structure of the 2H-tautomer. beilstein-journals.org

The position and nature of substituents on the indazole ring can significantly influence the tautomeric equilibrium. Electron-donating and electron-withdrawing groups can alter the electron density distribution within the heterocyclic ring, thereby affecting the relative energies of the 1H and 2H forms.

Influence of Solvation

The solvent environment plays a crucial role in determining the predominant tautomeric form. The polarity of the solvent can differentially stabilize the tautomers based on their dipole moments. More polar solvents tend to stabilize the tautomer with the larger dipole moment. While the 1H-tautomer is generally more stable in the gas phase and in various solvents, the relative energy difference can be modulated by the solvent's dielectric constant. jocpr.com In some specific cases of substituted indazoles, particularly those capable of forming strong intramolecular or intermolecular hydrogen bonds, the 2H-tautomer can be stabilized, especially in less polar solvents or in the solid state. nih.gov For example, studies on certain 3-substituted indazoles have shown that the 2H-tautomer can be stabilized through the formation of centrosymmetric dimers via intermolecular hydrogen bonds. nih.gov

Predicted Tautomeric Equilibrium for this compound

In the absence of direct experimental or computational data for this compound, we can extrapolate from the established principles for other indazole derivatives. The substituents on this molecule are an iodo group at position 3, a methyl group at position 6, and an amine group at position 5.

The amino group at position 5 is a strong electron-donating group.

The methyl group at position 6 is a weak electron-donating group.

The iodo group at position 3 has a dual electronic effect: it is inductively electron-withdrawing but can also be weakly electron-donating through resonance.

Given the general trend for indazoles, it is highly probable that the 1H-tautomer of this compound is the more stable form. The electron-donating groups at positions 5 and 6 would likely enhance the electron density of the benzene (B151609) ring, further favoring the aromatic benzenoid structure of the 1H-tautomer.

Below is a hypothetical representation of the relative energies of the 1H and 2H tautomers of this compound, based on typical values found for other indazole derivatives.

| Tautomer | Relative Energy (kJ/mol) - Gas Phase (Predicted) | Predominant Form |

|---|---|---|

| 1H-3-Iodo-6-methyl-indazol-5-amine | 0 | Yes |

| 2H-3-Iodo-6-methyl-indazol-5-amine | > 0 | No |

Further computational studies employing DFT calculations with appropriate basis sets and solvent models would be necessary to definitively quantify the tautomeric equilibrium for this compound. Such studies would involve geometry optimization of both the 1H and 2H tautomers, followed by frequency calculations to confirm them as true minima on the potential energy surface and to obtain thermodynamic data such as Gibbs free energies.

The following table outlines the key computational parameters that would be relevant for such a study, based on methods commonly used for similar systems. nih.govnih.govnih.gov

| Computational Method | Basis Set | Solvation Model | Key Calculated Properties |

|---|---|---|---|

| Density Functional Theory (DFT) - B3LYP | 6-311++G(d,p) | Polarizable Continuum Model (PCM) | Relative Energies (ΔE), Gibbs Free Energies (ΔG), Dipole Moments |

| Møller–Plesset perturbation theory (MP2) | 6-31G** | Self-Consistent Reaction Field (SCRF) | Tautomeric Equilibrium Constants (KT) |

Emerging Synthetic Methodologies and Green Chemistry Approaches for Indazole Derivatives

Flow Chemistry and Continuous Processing for Scalable Indazole Synthesis

Continuous flow chemistry is emerging as a powerful technology for the synthesis of pharmaceutical intermediates, offering significant advantages over traditional batch processing. acs.org This approach provides enhanced safety, improved reaction control, and greater scalability, making it ideal for the large-scale manufacture of indazole derivatives. acs.orgrsc.org

The transition from batch to continuous manufacturing is a key element of Green Chemistry, with inherent benefits in process efficiency and waste reduction. researchgate.net In a flow process, reagents are pumped through a network of tubes and reactors, allowing for precise control of parameters like temperature, pressure, and reaction time. This methodology has been successfully applied to generate libraries of known and novel indazoles, including 3-amino and 3-hydroxy analogues, on a multigram scale upon demand. acs.org The contained nature of flow systems is particularly advantageous when dealing with potentially hazardous reagents or intermediates, a common concern in heterocyclic synthesis. acs.orgrsc.org Furthermore, integrating reaction and purification steps, such as in-line liquid-liquid extraction, can streamline the entire manufacturing process, removing high-boiling point solvents and impurities efficiently. nih.gov

| Feature | Batch Processing | Flow Chemistry |

| Scalability | Challenging, often requires re-optimization | Readily scalable by extending run time |

| Safety | Higher risk with large volumes of reagents | Enhanced safety due to small reaction volumes |

| Reproducibility | Can vary between batches | High reproducibility and consistency |

| Process Control | Difficult to control hotspots and mixing | Precise control over temperature and mixing |

| Footprint | Large equipment footprint | Compact, smaller footprint |

C-H Activation Strategies in Indazole Functionalization

Direct C-H activation has become a cornerstone of modern synthetic organic chemistry, providing a highly efficient and atom-economical way to functionalize complex molecules like indazoles. nih.gov This strategy avoids the need for pre-functionalized starting materials (e.g., halides or organometallics), thus shortening synthetic sequences and reducing waste. mdpi.comnih.gov

Transition-metal catalysis, particularly with rhodium (Rh), palladium (Pd), and cobalt (Co), is frequently employed to achieve regioselective functionalization of the indazole core. mdpi.comnih.govnih.gov These methods enable the introduction of a wide array of functional groups at various positions.

C3-Functionalization : The C3 position of the indazole ring is a common target for functionalization. For instance, 3-iodo-1H-indazoles are key intermediates that can be synthesized and then used in cross-coupling reactions. researchgate.net

Ortho C-H Functionalization : For N-aryl indazoles, the ortho C-H bonds of the N-aryl substituent can be selectively functionalized, a strategy that has seen significant development. nih.gov

Remote C-H Functionalization : Methods are also being developed for the functionalization of C-H bonds on the benzene (B151609) ring of the indazole nucleus itself. rsc.org

A prominent example involves the Rh(III)-catalyzed reaction of azobenzenes with aldehydes, which proceeds through a C-H activation and cyclative capture mechanism to form N-aryl-2H-indazoles. nih.gov This convergent approach demonstrates high functional group compatibility. nih.gov Similarly, sequential C-H activation and annulation catalyzed by Rh(III)/Cu(II) systems can construct 1H-indazoles from imidates and nitrosobenzenes. mdpi.comnih.gov

| Catalyst System | Substrates | Type of Functionalization | Reference |

| Rh(III)/Cu(II) | Imidates + Nitrosobenzenes | C-H Activation / Annulation to form 1H-indazoles | mdpi.comnih.gov |

| Rh(III) | Azobenzenes + Aldehydes | Ortho C-H Addition / Cyclization to form 2H-indazoles | nih.gov |

| Rh(III) | Azoxybenzenes + Diazoesters | C-H Alkylation / Decarboxylative Cyclization | nih.govmdpi.com |

| Co(III)/Cu(II) | Imidates + Azides | C-H Amidation / N-N Bond Formation | nih.govnih.gov |

Metal-Catalyzed Coupling Reactions under Sustainable Conditions

While palladium has long dominated the field of cross-coupling reactions, there is a growing emphasis on developing more sustainable methods using earth-abundant and less toxic metals like copper (Cu). rsc.org Copper-catalyzed reactions are attractive for their lower cost and unique reactivity, often providing complementary results to palladium-based systems.

A copper(I)-catalyzed, one-pot, three-component reaction of 2-bromobenzaldehydes, primary amines, and sodium azide (B81097) has been developed for the synthesis of 2H-indazoles. organic-chemistry.orgcaribjscitech.com This method proceeds under ligand-free conditions in polyethylene (B3416737) glycol (PEG), a green solvent, and demonstrates broad substrate scope and high functional group tolerance. organic-chemistry.orgcaribjscitech.com Another key development is the CuCl-catalyzed C-N cross-coupling of commercially available 1H-indazoles with diaryliodonium salts, which affords 2-substituted-2H-indazoles with complete N2-regioselectivity. rsc.org

These copper-mediated transformations represent a significant step towards more sustainable chemical production, reducing reliance on precious metals and often enabling milder reaction conditions. rsc.orgorganic-chemistry.org

Biocatalysis and Enzyme-Mediated Transformations for Indazoles

Biocatalysis leverages the remarkable efficiency and selectivity of enzymes to perform chemical transformations under mild, environmentally friendly conditions, typically in aqueous media. researchgate.netnih.gov This approach is a cornerstone of green chemistry and is finding increasing application in the synthesis of complex pharmaceutical intermediates. researchgate.net

Recently, nitroreductases have been successfully employed for the synthesis of both 1H- and 2H-indazoles. researchgate.net In this chemoenzymatic strategy, enzymes such as NfsA and BaNTR1 catalyze the reductive cyclization of 2-nitrobenzylamine derivatives. The reaction demonstrates excellent conversion rates, and the regiochemical outcome (1H- or 2H-indazole) can be controlled by the substitution pattern of the starting material. researchgate.net This method provides a robust and sustainable platform for generating novel indazole derivatives. researchgate.net

Development of Solvent-Free and Environmentally Benign Reaction Conditions

A major goal of green chemistry is to minimize or eliminate the use of hazardous solvents. This has spurred the development of solvent-free reaction conditions or the use of environmentally benign solvents like water. nih.govorganic-chemistry.org

An outstanding example is the metal-free, regioselective halogenation of 2H-indazoles using N-halosuccinimides (NBS for bromination, NCS for chlorination). nih.govrsc.org This reaction proceeds efficiently in water or ethanol (B145695), providing mono- or poly-halogenated indazoles in moderate to excellent yields under mild conditions and with short reaction times. nih.govrsc.org The ability to perform these transformations without a metal catalyst and in green solvents represents a significant advance in sustainable synthesis. nih.govrsc.org Additionally, one-pot, metal-free syntheses of 1H-indazoles from readily available 2-aminophenones and hydroxylamine (B1172632) derivatives have been reported, which are operationally simple and insensitive to air or moisture. organic-chemistry.org

Application of Microwave-Assisted and Sonochemical Synthesis in Indazole Chemistry

The use of alternative energy sources like microwave irradiation and ultrasound (sonochemistry) has become a valuable tool in organic synthesis for accelerating reaction rates and improving yields. researchgate.netnih.gov

Sonochemical Synthesis : Ultrasound irradiation has been effectively used in the one-pot synthesis of 2-phenyl-2H-indazole derivatives. nih.gov This method, which combines ultrasound-assisted Schiff base formation with a Cadogan-type cyclization, often results in significantly higher yields and shorter reaction times compared to conventional heating methods. nih.gov The use of ultrasound is considered an environmentally friendly technique that enhances reaction efficiency. researchgate.netnih.gov

Microwave-Assisted Synthesis : Microwave heating has been employed in various steps of indazole synthesis, including Suzuki-Miyaura coupling reactions to create complex derivatives. nih.gov For example, a reductive cyclization of o-nitrobenzylidene amines to form 2-aryl-2H-indazoles is efficiently achieved under microwave conditions. organic-chemistry.org These techniques not only speed up the discovery process but also align with the principles of green chemistry by improving energy efficiency.

| Method | Conventional (Reflux) | Ultrasound-Assisted | Reference |

| Reaction Time | 6-12 hours | 4 hours | nih.gov |

| Yield | 20-65% | 60-95% | nih.gov |

| Conditions | High temperature, prolonged heating | 40 °C, neat conditions | nih.gov |

3 Iodo 6 Methyl 1h Indazol 5 Amine As a Versatile Building Block in Complex Organic Synthesis

Utilization as a Scaffold for Construction of Diverse Heterocyclic Systems

The presence of both an amino group and a strategically positioned iodine atom makes 3-iodo-6-methyl-1H-indazol-5-amine an exceptional starting material for the synthesis of a wide array of fused and substituted heterocyclic systems. The iodo group at the 3-position is particularly amenable to palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis.

Palladium-Catalyzed Cross-Coupling Reactions:

Suzuki Coupling: The reaction of this compound with various boronic acids or esters in the presence of a palladium catalyst and a base allows for the introduction of a wide range of aryl, heteroaryl, or vinyl substituents at the 3-position. This reaction is fundamental in creating libraries of compounds for biological screening.

Sonogashira Coupling: The coupling of terminal alkynes with the 3-iodo position, catalyzed by palladium and a copper(I) co-catalyst, yields 3-alkynyl-1H-indazoles. nih.gov These derivatives are valuable intermediates themselves, capable of undergoing further transformations such as cycloadditions or serving as key structural elements in kinase inhibitors. nih.gov

Buchwald-Hartwig Amination: The amino group at the 5-position can be arylated or alkylated via Buchwald-Hartwig amination, a powerful method for forming carbon-nitrogen bonds. acs.org This reaction further expands the chemical space accessible from this versatile starting material.

Synthesis of Fused Heterocyclic Systems:

The amino group at the 5-position can participate in cyclization reactions to form fused heterocyclic systems. For instance, reaction with appropriate reagents can lead to the formation of pyrazolo[3,4-d]pyrimidines, a class of compounds known for their biological activities, including kinase inhibition. nih.govuni.lu While the direct synthesis from this compound may not be explicitly documented in all cases, the general synthetic strategies for pyrazolo[3,4-d]pyrimidine formation from aminopyrazoles are well-established and applicable. uni.luchemicalbook.com

The following table summarizes some of the key palladium-catalyzed reactions applicable to this compound:

| Reaction Name | Coupling Partners | Catalyst System (Typical) | Resulting Structure |

| Suzuki Coupling | Aryl/heteroaryl boronic acid | Pd(PPh₃)₄, Na₂CO₃ | 3-Aryl/heteroaryl-6-methyl-1H-indazol-5-amine |

| Sonogashira Coupling | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, Et₃N | 3-Alkynyl-6-methyl-1H-indazol-5-amine |

| Buchwald-Hartwig Amination | Aryl/heteroaryl halide | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | 5-(N-Aryl/heteroaryl)-3-iodo-6-methyl-1H-indazol-amine |

Integration into Multi-component Reactions for Molecular Complexity Generation

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single synthetic operation to form a complex product, incorporating most or all of the atoms of the starting materials. The functional groups present in this compound make it a promising candidate for use in various MCRs, allowing for the rapid generation of diverse molecular scaffolds.

While specific examples utilizing this compound in MCRs are not extensively reported, its inherent reactivity suggests potential applications in well-established MCRs:

Ugi and Passerini Reactions: The primary amino group at the 5-position can serve as the amine component in the Ugi four-component reaction or the Passerini three-component reaction. These reactions are powerful tools for the synthesis of peptide-like structures and other complex amides.

Biginelli Reaction: The amino group could potentially be used in variations of the Biginelli reaction to construct dihydropyrimidinone-fused indazoles, a class of heterocycles with a wide range of pharmacological activities. nih.gov

Hantzsch Dihydropyridine (B1217469) Synthesis: The amino group can also be envisioned as a reactant in the Hantzsch dihydropyridine synthesis, leading to the formation of indazole-fused dihydropyridine derivatives.

The ability to incorporate the this compound core into MCRs would provide a streamlined approach to generating large and diverse libraries of complex molecules for high-throughput screening in drug discovery and materials science.

Precursor for Advanced Organic Materials Research

The unique electronic and photophysical properties of functionalized heterocycles make them attractive candidates for applications in advanced organic materials, such as organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs). While the direct application of this compound in this field is an emerging area of research, its structural motifs are found in known organic functional materials.

The amino group is a common auxochrome in organic dyes, and its presence in the this compound scaffold, combined with the ability to introduce various chromophoric and electronically active groups at the 3-position via cross-coupling reactions, makes it a promising precursor for novel dyes. A related compound, 3-iodo-6-methyl-5-nitro-1H-indazole, is noted for its use as an intermediate in the synthesis of dyes and specialty chemicals. The reduction of the nitro group to an amino group in this precursor would yield the title compound, highlighting a direct synthetic link to this application area.

Furthermore, the indazole core itself is a component of some materials used in organic electronics. The ability to systematically modify the structure of this compound allows for the fine-tuning of its electronic properties, such as the HOMO-LUMO gap, which is crucial for the design of efficient OLEDs and DSSCs.

Strategic Intermediate in the Synthesis of Pre-Clinical Chemical Entities for Structure-Activity Relationship Studies

One of the most significant applications of this compound is its role as a strategic intermediate in the synthesis of pre-clinical chemical entities for structure-activity relationship (SAR) studies, particularly in the field of kinase inhibitors. The indazole scaffold is a well-established "hinge-binding" motif in many kinase inhibitors, and the ability to readily diversify the substitution pattern is key to optimizing potency and selectivity.

A notable example of a closely related scaffold in drug discovery is the use of 3-amino-1H-indazol-6-yl-benzamides as inhibitors of kinases such as FLT3, PDGFRα, and Kit. nih.govnih.gov In these studies, the synthesis starts from a halogenated 3-aminoindazole, which is then elaborated through a series of reactions, including acylation and Suzuki coupling, to generate a library of compounds for SAR evaluation. nih.gov

The general synthetic strategy involves:

Acylation of the 5-amino group of this compound with a variety of carboxylic acids or their derivatives.

Palladium-catalyzed cross-coupling at the 3-iodo position to introduce diverse chemical functionalities.

Systematic variation of the substituents at both the 3- and 5-positions to probe the chemical space and identify key interactions with the target protein.

This approach allows medicinal chemists to systematically explore the SAR of a particular chemical series, leading to the identification of potent and selective pre-clinical candidates. The following table illustrates a hypothetical SAR study starting from this compound for the development of kinase inhibitors.

| Starting Material | R¹ Group (at C3 via Suzuki Coupling) | R² Group (at C5-amino via Acylation) | Target Kinase (Hypothetical) |

| This compound | Phenyl | Acetyl | Kinase A |

| This compound | 4-Fluorophenyl | Acetyl | Kinase A |

| This compound | 3-Pyridyl | Acetyl | Kinase A |

| This compound | Phenyl | Cyclopropanecarbonyl | Kinase A |

| This compound | Phenyl | Benzoyl | Kinase A |

Future Perspectives in the Academic Research of 3 Iodo 6 Methyl 1h Indazol 5 Amine

Development of Novel and Highly Efficient Synthetic Pathways with Enhanced Atom Economy

One of the most promising areas is the application of transition-metal-catalyzed C-H bond activation and functionalization . nih.govnih.gov These methods allow for the direct formation of C-C and C-N bonds, bypassing the need for pre-functionalized starting materials. For instance, rhodium(III) and cobalt(III) catalysts have been successfully employed in the synthesis of various indazole cores through C-H activation/annulation cascades. nih.govnih.govacs.org Future research could focus on developing a regioselective C-H activation/iodination/amination sequence on a simpler 6-methyl-1H-indazole precursor, potentially in a one-pot process. This would significantly enhance atom economy by minimizing the use of protecting groups and reducing the number of synthetic steps.

Flow chemistry represents another frontier for the efficient synthesis of indazoles. acs.orgclockss.org The use of microreactors allows for precise control over reaction parameters such as temperature and pressure, leading to improved yields, enhanced safety, and easier scalability. acs.orgclockss.org A continuous-flow process for the synthesis of 3-Iodo-6-methyl-1H-indazol-5-amine could be developed, potentially starting from readily available precursors. This approach is particularly advantageous for handling potentially hazardous reagents or intermediates in a safe and controlled manner. clockss.org

The following table outlines potential novel synthetic approaches and their advantages:

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Transition-Metal-Catalyzed C-H Activation | High atom economy, reduced step count, access to novel derivatives. nih.govnih.gov | Development of regioselective catalysts for direct C-H iodination and amination. |

| Flow Chemistry Synthesis | Enhanced safety, improved scalability, precise reaction control, higher yields. acs.orgclockss.org | Optimization of flow conditions (temperature, pressure, residence time) for the multi-step synthesis in a continuous manner. |

| Photoredox Catalysis | Mild reaction conditions, use of visible light as a renewable energy source. | Exploration of light-mediated pathways for the introduction of the iodo and amine functionalities. |

Exploration of Undiscovered Reactivity Patterns and Selective Functionalizations

The unique electronic properties of this compound, conferred by the interplay of the electron-donating amine and methyl groups and the electron-withdrawing iodo group, suggest a rich and largely unexplored reactivity.

The iodine atom at the C3 position is a key functional handle for a variety of cross-coupling reactions. While Suzuki, Sonogashira, and Buchwald-Hartwig couplings are established methods for forming C-C and C-N bonds, future research could explore more novel transformations. This includes exploring its utility in photoredox-catalyzed reactions or as a leaving group in radical-polar crossover reactions.

The amino group at the C5 position offers numerous possibilities for derivatization. Beyond simple acylation or alkylation, it can be used to direct further functionalization of the benzene (B151609) ring through ortho-metalation. Furthermore, the amine can be transformed into other functional groups, such as a nitro group (via oxidation) or a halogen (via a Sandmeyer-type reaction), opening up new avenues for diversification.

Selective functionalization of the N1 versus N2 position of the indazole ring remains a significant challenge in indazole chemistry. acs.orgacs.org While various strategies have been developed to control N-alkylation, the development of highly regioselective methods for the N1 or N2 functionalization of this compound would be a major advance. acs.orgacs.org This could involve the use of specific directing groups or tailored catalytic systems.

A summary of potential reactivity explorations is presented below:

| Functional Group | Potential Reactions | Research Goal |

| C3-Iodo | Novel cross-coupling reactions (e.g., photoredox-catalyzed), radical transformations. | To expand the toolbox for C3-functionalization beyond established methods. |

| C5-Amino | Directed ortho-metalation, conversion to other functional groups (nitro, halogen). | To utilize the amine for further regioselective modification of the benzene ring. |

| N1/N2-H | Highly regioselective N-alkylation, N-arylation, and N-acylation. acs.orgacs.org | To achieve complete control over the site of N-functionalization. |

Advanced Computational Studies for Predictive Design and Mechanistic Insights

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool in modern chemical research. For this compound, advanced computational studies can provide profound insights into its structure, reactivity, and potential applications.

Predictive design of novel derivatives with specific properties can be achieved through in silico screening. By calculating parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, electrostatic potential maps, and various reactivity descriptors, researchers can predict the most likely sites for electrophilic and nucleophilic attack. researchgate.netrsc.orgnih.gov This allows for the rational design of new synthetic targets with desired electronic or steric properties. DFT studies have been successfully used to investigate the properties of various indazole derivatives. rsc.orgnih.gov

Mechanistic insights into reaction pathways can also be elucidated using computational methods. nih.gov By modeling transition states and reaction intermediates, researchers can understand the underlying mechanisms of known reactions and predict the feasibility of new transformations. For example, DFT calculations could be used to unravel the precise mechanism of a novel catalytic cycle for the synthesis of this compound or to predict the regioselectivity of its functionalization. nih.gov

| Computational Method | Application | Expected Outcome |

| Density Functional Theory (DFT) | Calculation of electronic properties (HOMO/LUMO, electrostatic potential). researchgate.netrsc.org | Prediction of reactive sites and rational design of new derivatives. |

| Transition State Modeling | Elucidation of reaction mechanisms. nih.gov | Understanding of reaction pathways and prediction of product outcomes. |

| Molecular Dynamics (MD) Simulations | Study of conformational dynamics and interactions with biological targets. researchgate.net | Insights into the binding modes of derivatives with proteins or other biomolecules. |

Integration with Automation and Artificial Intelligence in Chemical Synthesis and Discovery

The convergence of automation, robotics, and artificial intelligence (AI) is set to revolutionize chemical research. nih.govyoutube.com For a scaffold like this compound, these technologies can accelerate the discovery of new derivatives and their applications.

Automated synthesis platforms can be employed for the high-throughput synthesis and purification of libraries of derivatives based on the this compound core. researchgate.net This would enable the rapid exploration of a vast chemical space and the efficient generation of compounds for biological screening.

Artificial intelligence and machine learning algorithms can be trained on existing chemical data to predict the properties and activities of novel, un-synthesized compounds. nih.govresearchgate.net Generative models can even propose entirely new molecular structures with desired characteristics. eurekalert.org By integrating AI with automated synthesis, a closed-loop system for "on-demand" drug discovery can be envisioned, where AI designs new molecules, which are then automatically synthesized and tested, with the results feeding back into the AI model for further optimization.

| Technology | Application in Research | Potential Impact |

| Automated Synthesis | High-throughput synthesis of compound libraries. researchgate.net | Rapid exploration of structure-activity relationships. |

| Artificial Intelligence (AI) | Predictive modeling of properties and activities, de novo drug design. nih.govresearchgate.net | Acceleration of the drug discovery pipeline and identification of novel candidates. |

| Integrated AI and Automation | Closed-loop "design-make-test-analyze" cycles. | Autonomous discovery of molecules with optimized properties. |

Expanding the Scope of Green Chemistry Principles in Indazole Synthesis

The principles of green chemistry are increasingly guiding the development of new synthetic methods. Future research on this compound will likely focus on making its synthesis more environmentally benign.

This includes the use of greener solvents , such as water, ethanol (B145695), or supercritical CO2, to replace hazardous organic solvents. researchgate.netsamipubco.com The development of catalytic methods that can operate under milder conditions and with higher efficiency will also be crucial. benthamdirect.com For example, the use of natural catalysts, such as lemon peel powder, has been reported for the synthesis of 1H-indazoles. researchgate.net

Photochemical synthesis , which utilizes visible light as a clean and renewable energy source, is another promising green chemistry approach. rsc.org The development of a photochemical route to this compound could significantly reduce the environmental impact of its production.

| Green Chemistry Principle | Application in Synthesis | Benefit |

| Use of Renewable Feedstocks | Sourcing starting materials from bio-based sources. | Reduced reliance on fossil fuels. |

| Use of Greener Solvents | Replacing hazardous solvents with water, ethanol, or others. researchgate.netsamipubco.com | Improved safety and reduced environmental pollution. |

| Catalysis | Employing highly efficient and recyclable catalysts. benthamdirect.com | Increased reaction rates and reduced waste. |

| Energy Efficiency | Utilizing methods like microwave or photochemical synthesis. rsc.org | Reduced energy consumption and milder reaction conditions. |

Q & A

Q. What synthetic methodologies are recommended for preparing 3-Iodo-6-methyl-1H-indazol-5-amine with high purity?

To synthesize this compound, a common approach involves functionalizing the indazole scaffold. One method starts with 6-methyl-1H-indazol-5-amine, where iodination is achieved via electrophilic substitution using iodine monochloride (ICl) in a polar aprotic solvent (e.g., DMF) under controlled temperature (0–5°C). Alternatively, metal-catalyzed cross-coupling (e.g., Ullmann coupling) can introduce iodine using CuI as a catalyst and a diamine ligand. Post-synthesis, purification via column chromatography (silica gel, eluent: hexane/ethyl acetate) and recrystallization (ethanol/water) ensures high purity (>98%). Validate intermediates using H/C NMR and mass spectrometry .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Use a multi-technique approach:

- NMR Spectroscopy : H NMR should show characteristic peaks for the aromatic protons (δ 7.2–8.1 ppm) and NH (δ ~5.5 ppm). C NMR confirms the iodine substitution (C-I signal at δ ~90 ppm).

- High-Resolution Mass Spectrometry (HRMS) : Match the molecular ion peak ([M+H]) to the theoretical mass (CHIN, exact mass: 298.98 g/mol).

- X-ray Crystallography : For unambiguous confirmation, grow single crystals via slow evaporation (solvent: DCM/hexane) and refine the structure using SHELXL .

Advanced Research Questions

Q. How should researchers design experiments to assess the role of the iodo substituent in the biological activity of this compound?

Adopt a structure-activity relationship (SAR) approach:

- Synthesize analogs : Replace iodine with Cl, Br, or H to evaluate halogen-dependent activity.

- Biological Assays : Test inhibition potency (e.g., IC) against target enzymes (e.g., kinases) using fluorescence-based assays. Include positive controls (e.g., staurosporine) and negative controls (DMSO vehicle).

- Computational Modeling : Perform docking studies (AutoDock Vina) to compare binding affinities of iodine vs. other halogens. Correlate with experimental IC values to validate predictions .

Q. What strategies resolve contradictions between computational predictions and experimental reactivity data for this compound?

- Re-evaluate Computational Parameters : Adjust solvent models (e.g., PCM for polar solvents) or include dispersion corrections (DFT-D3) in density functional theory (DFT) calculations.

- Experimental Validation : Test reactivity under varying conditions (e.g., solvent polarity, temperature) to identify overlooked variables.

- Cross-Method Consistency : Compare results from multiple software (Gaussian, ORCA) and experimental techniques (kinetic studies, Hammett plots). Document discrepancies in a table for systematic analysis .

Q. How can researchers address challenges in crystallizing this compound for X-ray analysis?

- Solvent Screening : Use a combinatorial approach (e.g., vapor diffusion with 10+ solvent mixtures).

- Additive Screening : Introduce co-formers (e.g., carboxylic acids) to stabilize crystal packing via hydrogen bonding.

- Low-Temperature Crystallization : Slow cooling (0.1°C/min) in a 1:1 ethanol/water mixture reduces disorder. Refine data using SHELXL, applying constraints for the iodine atom’s anisotropic displacement parameters .

Methodological Considerations

Q. What analytical techniques are critical for detecting decomposition products of this compound during storage?

- HPLC-MS : Monitor purity over time (C18 column, acetonitrile/water + 0.1% formic acid). Detect degradants via MS/MS fragmentation.

- Thermogravimetric Analysis (TGA) : Assess thermal stability (heating rate: 10°C/min, N atmosphere).

- Light Exposure Studies : Use UV-vis spectroscopy to track photo-degradation (λ = 254 nm). Store samples in amber vials at –20°C to minimize decomposition .